molecular formula C18H18N2O3 B5794456 N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide

N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5794456
M. Wt: 310.3 g/mol
InChI Key: NFRJGRJSTGIFLH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENPA belongs to the class of acrylamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-microbial properties and has been used in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. It has been extensively studied for its potential applications in scientific research and has been shown to possess a wide range of biological activities. However, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in scientific research. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and further research is needed to explore its potential use in the development of new drugs and therapies for various diseases. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide may have potential applications in the development of new antibiotics, and further research is needed to explore this potential.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethyl-6-methylphenylamine with acryloyl chloride in the presence of a base. The resulting product is then further reacted with 4-nitrophenylhydrazine to form N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used in the development of new drugs and therapies for various diseases, including cancer and inflammation.

properties

IUPAC Name

(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRJGRJSTGIFLH-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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